molecular formula C21H31ClN4O5S B178125 Acotiamide hydrochloride CAS No. 185104-11-4

Acotiamide hydrochloride

Cat. No.: B178125
CAS No.: 185104-11-4
M. Wt: 487.0 g/mol
InChI Key: VQEKQYLTAIVCBW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Acotiamide hydrochloride is acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in stimulating the muscles of the gastrointestinal tract .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . By inhibiting the degradation of acetylcholine, it enhances the release of this neurotransmitter . This increased acetylcholine can then stimulate the muscles of the gastrointestinal tract more effectively .

Biochemical Pathways

The enhanced release of acetylcholine due to the inhibition of acetylcholinesterase by Acotiamide leads to improved gastric motility . This is particularly beneficial in conditions like functional dyspepsia, where impaired gastric motility and delayed gastric emptying are common symptoms .

Pharmacokinetics

Acotiamide exhibits linear pharmacokinetics in humans following oral dosing . The increases in peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) appear to be dose-proportional in the dose range of 50 to 800 mg . It is absorbed rapidly with a Tmax (time to reach peak plasma concentration) of 0.08-3 hours in rats, dogs, and humans . It has a low oral bioavailability in rats (139%-19%) and moderate in dogs (375%-504%) .

Result of Action

The primary result of Acotiamide’s action is the improvement of gastric motility and acceleration of gastric emptying . This leads to the alleviation of symptoms associated with functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation .

Action Environment

The efficacy and stability of Acotiamide’s action can be influenced by various environmental factors. It’s important to note that like all medications, Acotiamide should be stored in a cool, dry place away from direct sunlight to maintain its stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acotiamide hydrochloride involves multiple steps, including the preparation of intermediates and their subsequent reactions. One common method involves the reaction of 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]thiazole-4-carboxylic acid with N,N-diisopropylethylamine and 2-chloro-N,N-diisopropylethylamine in the presence of a coupling agent . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the preparation of this compound trihydrate, which is then formulated into tablets for oral administration . The formulation process involves the use of excipients such as diluents, disintegrating agents, adhesives, and lubricants to ensure the stability and bioavailability of the final product .

Chemical Reactions Analysis

Types of Reactions

Acotiamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in the formation of new derivatives of this compound .

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKQYLTAIVCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171717
Record name Acotiamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185104-11-4
Record name Acotiamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acotiamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOTIAMIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Acotiamide hydrochloride?

A1: this compound primarily acts as an acetylcholinesterase (AChE) inhibitor. [] By inhibiting AChE, it prevents the breakdown of acetylcholine (ACh) in the enteric nervous system, leading to increased ACh concentrations. []

Q2: What are the downstream effects of increased acetylcholine levels in the gastrointestinal tract?

A2: Increased ACh levels enhance gastric motility and improve gastric emptying. [] This, in turn, helps alleviate symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation. [, , ]

Q3: Does this compound interact with any other receptors?

A3: While its primary mechanism involves AChE inhibition, this compound also exhibits antagonistic effects on M1 and M2 muscarinic receptors in the enteric nervous system. This contributes to its overall effect on gastric motility. [, ]

Q4: Are there any studies suggesting a role for this compound in stress response?

A4: Research indicates that this compound may play a role in regulating stress responses. In animal models, it has demonstrated the ability to restore delayed gastric emptying and feeding inhibition induced by restraint stress. []

Q5: What is the molecular formula and weight of this compound trihydrate?

A5: The molecular formula of this compound trihydrate is C20H31N3O5S·HCl·3H2O, and its molecular weight is 514.06 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound trihydrate?

A6: Yes, various spectroscopic techniques have been employed to characterize this compound trihydrate. These include UV-Vis spectrophotometry, fluorescence spectroscopy, infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q7: What is known about the stability of this compound under different conditions?

A7: Studies have investigated the stability of this compound under various stress conditions, including acid/base hydrolysis, thermal stress, oxidation, and photolytic stress. [] This information is crucial for developing stable formulations and ensuring the drug's shelf life.

Q8: Have different crystal forms of this compound been identified?

A8: Yes, research has identified several hydrates and solvates of this compound, including forms with water, methanol, ethanol, and n-propanol. [, ] These different forms can exhibit variations in stability and solubility.

Q9: How does the water content impact the stability of this compound crystal forms?

A9: The water content significantly influences the stability of this compound crystal forms. Studies have shown that humidity can induce phase transformations between different hydrates. []

Q10: What is the pharmacokinetic profile of this compound?

A10: this compound exhibits favorable pharmacokinetic properties. Studies in rats have investigated its absorption, distribution, metabolism, and excretion. [] Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified metabolites in rat plasma, urine, and feces. []

Q11: What is the clinical efficacy of this compound in treating functional dyspepsia?

A11: this compound has demonstrated efficacy in treating functional dyspepsia in clinical trials. [, , ] Studies have shown improvement in symptoms such as postprandial fullness, bloating, and early satiation.

Q12: Is there a dose-response relationship for this compound in treating functional dyspepsia?

A12: Yes, clinical trials have shown a dose-dependent therapeutic efficacy of this compound in patients with functional dyspepsia. []

Q13: What analytical methods are commonly used to quantify this compound?

A13: Several analytical methods are employed for quantifying this compound, including high-performance liquid chromatography (HPLC) [], high-performance thin-layer chromatography (HPTLC) [], and LC-MS/MS. []

Q14: Are there any specific formulation strategies used to improve the stability or bioavailability of this compound?

A14: Research has focused on developing stable formulations of this compound. For example, oral tablets have been designed using specific fillers and disintegrants to enhance drug release and dissolution. []

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